molecular formula C9H9N3O B2828055 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2166786-77-0

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2828055
CAS No.: 2166786-77-0
M. Wt: 175.191
InChI Key: FGABQDGCLCZTPB-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, with a prop-2-en-1-yloxy group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Future Directions

The future directions of these compounds could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, their synthesis methodologies could be further optimized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole and pyrazine precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . Another approach involves the use of activated manganese dioxide as an oxidant in toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.

Comparison with Similar Compounds

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the prop-2-en-1-yloxy group, which can influence its reactivity and biological activities.

Properties

IUPAC Name

4-prop-2-enoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-7-13-9-8-3-4-11-12(8)6-5-10-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGABQDGCLCZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CN2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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